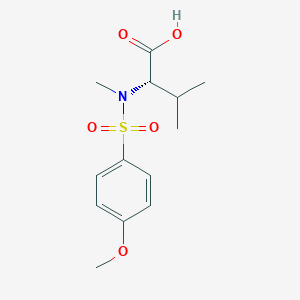![molecular formula C24H42N4O4 B12569796 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide CAS No. 258334-85-9](/img/structure/B12569796.png)
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C24H38N2O4. It is known for its unique chemical structure, which includes two ethylhexyl groups attached to a benzene ring through oxygen atoms, and two carbohydrazide groups. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-ethylhexanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: This compound has a similar structure but lacks the carbohydrazide groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: This compound contains bromomethyl groups instead of carbohydrazide groups
Uniqueness
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is unique due to the presence of both ethylhexyl and carbohydrazide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
258334-85-9 |
|---|---|
Formule moléculaire |
C24H42N4O4 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C24H42N4O4/c1-5-9-11-17(7-3)15-31-21-13-20(24(30)28-26)22(14-19(21)23(29)27-25)32-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16,25-26H2,1-4H3,(H,27,29)(H,28,30) |
Clé InChI |
DJNJETPKQAHXHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OCC(CC)CCCC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


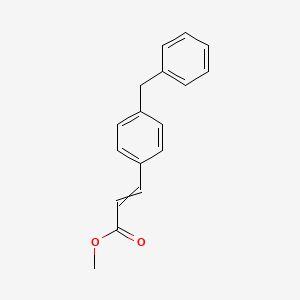
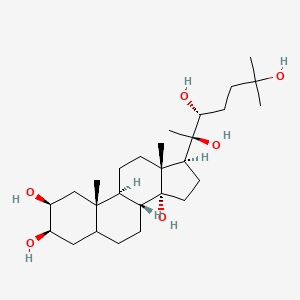
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)

![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
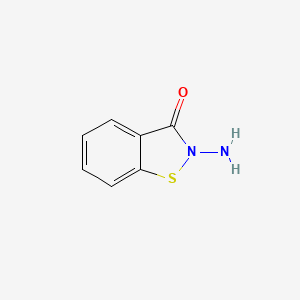


![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
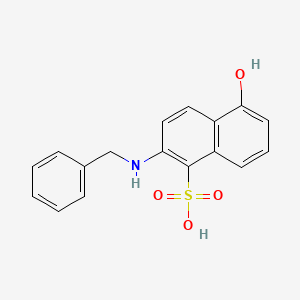
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)

